Tetramethylammonium acetate

Catalog No.
S1507678
CAS No.
10581-12-1
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium acetate

CAS Number

10581-12-1

Product Name

Tetramethylammonium acetate

IUPAC Name

tetramethylazanium;acetate

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

MRYQZMHVZZSQRT-UHFFFAOYSA-M

SMILES

CC(=O)[O-].C[N+](C)(C)C

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)C

Biological Research:

  • Neuroscience: TMAc has been used to study the function of ion channels in nerve cells. Its ability to block certain types of ion channels can help researchers understand how these channels contribute to nerve conduction and other cellular processes. )
  • Muscle Physiology: TMAc can also be used to study the function of ion channels in muscle cells. Similar to its use in neuroscience, it can help researchers understand how these channels contribute to muscle contraction and other cellular processes. )

Chemical Research:

  • Ionic Liquids: TMAc is a common cation (positively charged ion) used in the preparation of ionic liquids. These are salts that are liquid at room temperature and have unique properties that make them useful for a variety of applications, such as catalysis and electrochemistry. [Source: American Chemical Society ()]

Environmental Research:

  • Soil Remediation: TMAc has been investigated for its potential use in soil remediation. It can help to mobilize certain contaminants in soil, making them more easily removed. However, further research is needed to determine the effectiveness and safety of this approach for large-scale applications. [Source: ScienceDirect ()]

Molecular Structure Analysis

The TMAA molecule consists of two main parts: the cation (tetramethylammonium) and the anion (acetate). The cation has a central nitrogen atom with four methyl groups attached, giving it a positive charge (+). The acetate anion is formed from acetic acid (CH3COOH) by losing a hydrogen ion (H+). The positive charge of the cation is balanced by the negative charge of the anion, forming a neutral molecule (CH3)4N+CH3COO- [].

Here are some notable aspects of the structure:

  • Hydrophobic Cation: The four methyl groups create a bulky, hydrophobic (water-fearing) environment around the nitrogen atom. This feature makes TMAA soluble in organic solvents but less soluble in water [].
  • Ionic Bond: The interaction between the cation and anion is an ionic bond, where electrostatic attraction holds the oppositely charged parts together.

Chemical Reactions Analysis

Synthesis

TMAA can be synthesized through various methods, including the reaction of trimethylamine with methyl chloride and acetic acid [].

(CH3)3N + CH3Cl + CH3COOH → (CH3)4N+CH3COO- + HCl

Decomposition

TMAA decomposes at high temperatures (around 184°C) []. The exact decomposition pathway might not be fully elucidated, but it likely involves the breakdown of the cation and anion into smaller molecules.

Other Reactions

TMAA can participate in various reactions depending on the research context. For example, it can act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (like water and organic solvents) []. It can also be used as an ion-pairing agent in chromatography to alter the properties of analytes for separation purposes [].


Physical And Chemical Properties Analysis

  • Melting Point: 184°C (decomposition) []
  • Boiling Point: Not available (decomposes before boiling)
  • Solubility: Soluble in water, methanol, ethanol, and other polar organic solvents []
  • Stability: Stable at room temperature, hygroscopic (absorbs moisture from the air) []

Mechanism of Action (Not Applicable)

TMAA does not have a direct biological effect; it primarily functions as a catalyst or reaction modifier in scientific research.

  • Skin and Eye Irritation: TMAA may cause mild skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Dust Inhalation: Avoid inhaling dust particles of TMAA. Work in a well-ventilated area.
, often serving as a reagent or catalyst. It can be involved in:

  • Nucleophilic substitutions: The acetate ion can act as a nucleophile in substitution reactions.
  • Formation of other compounds: It can react with various electrophiles to form different organic compounds, including esters and amides .
  • Deprotonation reactions: The compound can also act as a base in deprotonation reactions due to the presence of the acetate ion.

Tetramethylammonium acetate can be synthesized through several methods:

  • From tetramethylammonium hydroxide and acetic acid: This is the most common method, where tetramethylammonium hydroxide reacts with acetic acid to yield tetramethylammonium acetate and water.
  • Neutralization reactions: The compound can also be produced by neutralizing tetramethylammonium salts with acetic acid.
  • Solvent-assisted synthesis: Utilizing solvents like dimethyl sulfoxide can enhance the reaction efficiency when synthesizing this compound .

Tetramethylammonium acetate has several applications across different fields:

  • Chemical synthesis: It is used as a reagent in organic synthesis, particularly in reactions requiring a stable quaternary ammonium salt.
  • Biochemical research: Its ability to affect membrane properties makes it useful in studying cellular processes and membrane dynamics.
  • Industrial applications: The compound is utilized in various industrial processes, including those involving catalysis and material synthesis .

Studies on the interactions of tetramethylammonium acetate with other compounds reveal its potential as a stabilizing agent or catalyst. For instance, it has been shown to facilitate certain reactions involving metal complexes, enhancing their reactivity and selectivity. Additionally, its interactions with biological systems suggest possible roles in modulating enzyme activities or influencing cellular signaling pathways .

Tetramethylammonium acetate shares similarities with other quaternary ammonium salts but possesses unique characteristics due to its specific structure. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Trimethylamine N-oxideC₃H₉NOA tertiary amine oxide; used in biological studies.
Tetrabutylammonium bromideC₁₆H₃₄BrNA larger quaternary ammonium salt; used in phase transfer catalysis.
Benzyltrimethylammonium chlorideC₁₈H₁₈ClNCommonly used as a surfactant; affects membrane properties similarly.

Tetramethylammonium acetate's unique combination of solubility, stability, and reactivity sets it apart from these similar compounds, making it particularly valuable in both synthetic chemistry and biological research .

Tetramethylammonium (TMA) derivatives were first synthesized in the late 19th century through quaternization reactions between trimethylamine and methyl halides. The acetate salt, TMAA, gained prominence in the mid-20th century as researchers recognized its potential in organic synthesis and electrochemistry. Early applications focused on its use as a phase-transfer catalyst, leveraging the TMA cation’s ability to stabilize charged intermediates in biphasic systems.

The compound’s synthesis was standardized by reacting tetramethylammonium hydroxide with acetic acid in methanol, achieving yields exceeding 87%. This method remains prevalent due to its scalability and compatibility with industrial processes. TMAA’s historical trajectory parallels advancements in organometallic chemistry, where its weakly coordinating acetate anion enabled the stabilization of reactive metal complexes.

Significance in Modern Chemical Research

Contemporary applications of TMAA span three key domains:

  • Organometallic Synthesis: TMAA facilitates ligand exchange reactions in nickel perfluoroalkyl complexes, enabling the preparation of novel Ni(III) species with potential catalytic activity.
  • Analytical Chemistry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using TMAA achieve detection limits of 0.00034 mg L⁻¹ for TMA ions in wastewater, critical for environmental monitoring.
  • Biochemical Systems: As a cholinomimetic agent, TMAA interacts with nicotinic and muscarinic acetylcholine receptors, providing insights into neural signaling mechanisms.

Structural Features Relevant to Research Applications

TMAA’s molecular architecture ([CH₃]₄N⁺[CH₃COO]⁻) combines a hydrophobic quaternary ammonium cation with a hydrophilic acetate anion. Key structural attributes include:

PropertyValue/DescriptionSource
Molecular Weight133.19 g/mol
Melting Point184°C (decomposition)
Solubility in Water>500 g/L (20°C)
Ionic Radius (TMA⁺)0.322 nm

Neutron scattering studies reveal that aqueous TMAA solutions exhibit specific ion-pairing behavior, with the TMA cation forming hydration shells that influence solute-solvent interactions. This structural dynamic underpins its efficacy in phase-transfer catalysis and electrochemical applications.

Overview of Research Methodologies in TMAA Studies

Synthetic Approaches

The optimized synthesis involves stoichiometric neutralization in methanol:
$$ \text{[NMe}4\text{][OH] + CH}3\text{COOH} \rightarrow \text{[NMe}4\text{][OAc] + H}2\text{O} $$
Reaction conditions: 40°C for 4 hours, yielding 87.6% pure product.

Analytical Techniques

  • LC-MS/MS: A BEH Amide column (1.7 µm) with 0.1% formic acid/acetonitrile mobile phase achieves baseline separation of TMA ions.
  • Solid-Phase Extraction: Weak cation exchange resins (Oasis WCX) concentrate TMAA from wastewater with 50–120% recovery rates.

Computational Modeling

Ab initio molecular dynamics simulations using the revPBE functional accurately replicate TMAA’s ion-pairing behavior observed in neutron diffraction experiments. These models inform the design of TMAA-based ionic liquids for battery electrolytes.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10581-12-1

General Manufacturing Information

All other chemical product and preparation manufacturing
Methanaminium, N,N,N-trimethyl-, acetate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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